molecular formula C12H13ClN2S B13560435 4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine

4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B13560435
M. Wt: 252.76 g/mol
InChI Key: DMXQINBFNKEASR-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine is an organic compound belonging to the thienopyrimidine class This compound is characterized by a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position, a cyclobutyl group at the 2-position, and two methyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophene derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.

    Chlorination: The chlorine atom is introduced at the 4-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl groups at the 5 and 6 positions can be introduced using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the chlorine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydrogenated Derivatives: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: Lacks the cyclobutyl group.

    4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine: Contains a cyclopropyl group instead of a cyclobutyl group.

    4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine: Contains a chloromethyl group instead of a cyclobutyl group.

Uniqueness

4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C12H13ClN2S

Molecular Weight

252.76 g/mol

IUPAC Name

4-chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C12H13ClN2S/c1-6-7(2)16-12-9(6)10(13)14-11(15-12)8-4-3-5-8/h8H,3-5H2,1-2H3

InChI Key

DMXQINBFNKEASR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C3CCC3)Cl)C

Origin of Product

United States

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